![molecular formula C11H15Cl2NO B1397298 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1018446-69-9](/img/structure/B1397298.png)
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride, also known as CPMP or CPMP-HCl, is a synthetic compound that has a wide range of applications in scientific research. It is an important building block in the synthesis of various compounds, including those with potential therapeutic applications. CPMP-HCl is an effective and efficient reagent for the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It is also a versatile tool for the study of biochemical and physiological processes in laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis of Pyrrolidines : Pyrrolidines, which include compounds like 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride, are synthesized in various chemical reactions due to their biological relevance in medicine and industry. A study by Żmigrodzka et al. (2022) discussed the synthesis of pyrrolidines through a [3+2] cycloaddition, emphasizing their application in creating medicinal and agrochemical substances (Żmigrodzka et al., 2022).
Derivatization of Pyrrolidines : The derivatization of pyrrolidine compounds, including spectroscopic studies for identifying various hydrochloride salts, was explored by Nycz et al. (2016). This study provides insights into the chemical properties and identification methods for pyrrolidines (Nycz et al., 2016).
Medicinal Chemistry and Biological Applications
Pyrrolidine Derivatives in Medicine : The synthesis of pyrrolidine derivatives with potential antithrombin activity was explored by Ayan et al. (2013). This study demonstrates the relevance of such compounds in therapeutic applications, particularly as thrombin inhibitors (Ayan et al., 2013).
Antimicrobial Activity : Al-Omar and Amr (2010) synthesized Schiff bases derived from pyrrolidine, revealing their significant antimicrobial activities. Such studies highlight the potential of pyrrolidine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Material Science and Applied Chemistry
Spiro[pyrrolidin-3,3'-oxindoles] Synthesis : Chen et al. (2009) described an organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This synthesis method is relevant for both medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Azo Dyes Functionalized with Pyrrolidines : Hofmann et al. (2008) studied the solvatochromism of azo dyes functionalized with pyrrolidine derivatives. These compounds are essential in the dye industry, highlighting the diverse applications of pyrrolidine derivatives (Hofmann et al., 2008).
Propiedades
IUPAC Name |
3-[(2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWXNXQLREUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



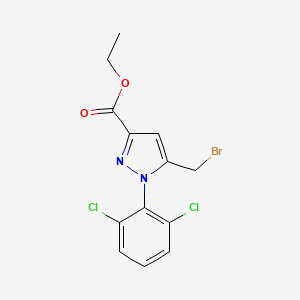
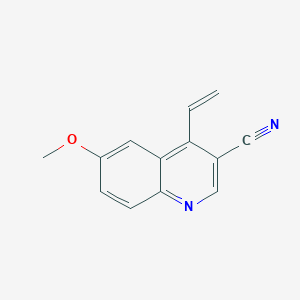
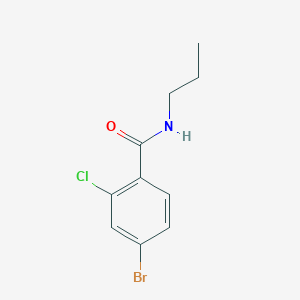



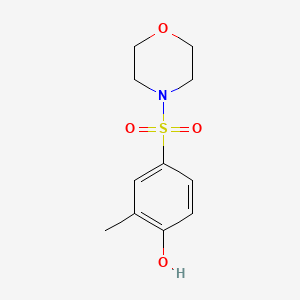
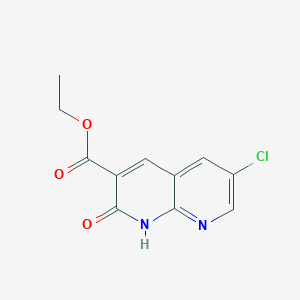
![6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine](/img/structure/B1397227.png)
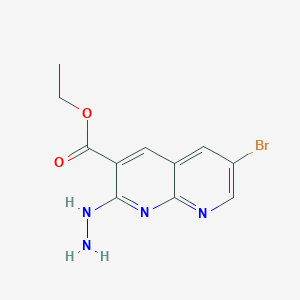

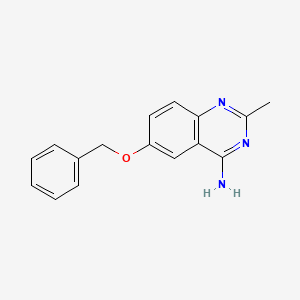
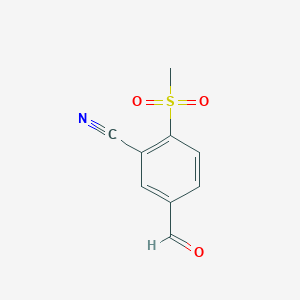
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)